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Compound of Interest

Compound Name: Paspaline

Cat. No.: B1678556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of paspaline, a

key intermediate in the biosynthesis of a large family of indole-diterpenoid natural products.

This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data

in a structured format, details generalized experimental protocols for data acquisition, and

visualizes the biosynthetic pathway of paspaline.

Spectroscopic Data of Paspaline
The structural elucidation of paspaline has been accomplished through various spectroscopic

techniques, primarily NMR and MS. The following tables summarize the key quantitative data

obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of paspaline provide a detailed fingerprint of its complex

polycyclic structure. The chemical shifts are reported in parts per million (ppm) and were

typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Paspaline
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

NH 7.85 br s -

H-20 7.42 m -

H-21 7.06 m -

H-22 7.06 m -

H-23 7.29 m -

CH₂ 3.21 dd 12.0, 2.9

CH 3.02 dd 11.5, 3.7

CH 2.77 m -

CH 2.66 dd 13.1, 6.6

CH 2.32 dd 13.1, 10.6

CH 1.94 ddd 12.7, 12.7, 3.7

CH₂ 1.35-1.84 m -

Me 1.19 s -

Me 1.18 s -

Me 1.12 s -

Me 0.84 s -

Me 0.77 s -

Table 2: ¹³C NMR Spectroscopic Data for Paspaline
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Position Chemical Shift (δ) ppm

C-2 137.2

C-3 123.7

C-4 118.9

C-5 120.9

C-6 110.8

C-7 125.9

C-8 134.7

C-9 50.1

C-10 20.1

C-11 41.8

C-12 36.9

C-13 44.2

C-14 38.9

C-15 25.1

C-16 32.1

C-17 78.9

C-18 71.9

C-19 28.1

C-20 118.0

C-21 119.2

C-22 118.0

C-23 126.1

C-24 28.1
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C-25 28.1

C-26 21.6

C-27 15.6

C-28 15.6

Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI) is a common method for

determining the elemental composition of paspaline.

Table 3: High-Resolution Mass Spectrometry Data for Paspaline

Ion Formula Ion Type Calculated m/z Found m/z

C₂₈H₃₉NO₂ [M+H]⁺ 422.3059 422.3054

Experimental Protocols
The following sections outline generalized methodologies for the acquisition of NMR and MS

data for paspaline, based on standard practices for natural product analysis.

NMR Spectroscopy Protocol
Sample Preparation:

A sample of 5-10 mg of purified paspaline is dissolved in approximately 0.5 mL of

deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing

(δ 0.00 ppm).

Data Acquisition:
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Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to

acquire the spectra.

¹H NMR: Proton spectra are typically acquired with a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR: Carbon spectra are acquired with a spectral width of 200-220 ppm. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

and a longer relaxation delay (2-5 seconds) are generally required.

2D NMR: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry Protocol
Sample Preparation:

A dilute solution of the paspaline sample is prepared in a suitable solvent, such as methanol

or acetonitrile.

Data Acquisition:

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Ionization Mode: The analysis is typically performed in positive ion mode to generate

protonated molecules ([M+H]⁺).

Mass Analysis: The instrument is calibrated using a standard of known masses. Data is

acquired over a mass range appropriate for the expected molecular weight of paspaline
(e.g., m/z 100-1000). The high-resolution data allows for the determination of the elemental

composition with high accuracy.

Paspaline Biosynthetic Pathway
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Paspaline is a key intermediate in the biosynthesis of a wide array of indole-diterpenoids. Its

formation from geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate is

catalyzed by a series of four key enzymes.[1][2]
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Caption: The biosynthetic pathway of paspaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Paspaline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678556#spectroscopic-data-of-paspaline-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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